molecular formula C7H8INO B8359321 5-Iodo-3,6-dimethylpyridin-2(1H)-one

5-Iodo-3,6-dimethylpyridin-2(1H)-one

Cat. No.: B8359321
M. Wt: 249.05 g/mol
InChI Key: XTTFLIKXWAIWSV-UHFFFAOYSA-N
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Description

5-Iodo-3,6-dimethylpyridin-2(1H)-one is a heterocyclic compound that belongs to the class of 2-pyridones. This compound is characterized by the presence of iodine at the 5th position and methyl groups at the 3rd and 6th positions on the pyridone ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3,6-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the iodination of 3,6-dimethyl-2-pyridone using iodine or an iodine-containing reagent under specific reaction conditions. The reaction typically requires a solvent such as acetic acid or chloroform and may be catalyzed by a base like potassium carbonate.

Another approach involves the cyclization of appropriate precursors, such as 3,6-dimethyl-2-pyridone derivatives, in the presence of an iodine source. This method may involve the use of palladium catalysts and microwave irradiation to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may involve the removal of the iodine atom or the reduction of the pyridone ring.

    Substitution: The iodine atom at the 5th position can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridone derivatives.

Scientific Research Applications

5-Iodo-3,6-dimethylpyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It serves as a probe for studying biological processes and interactions, particularly those involving iodine-containing compounds.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: The compound is used in the development of dyes, fluorescent materials, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Iodo-3,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The iodine atom in the compound may play a crucial role in its biological activity, potentially through the formation of reactive intermediates or by facilitating binding to target proteins. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridone: The parent compound of 5-Iodo-3,6-dimethylpyridin-2(1H)-one, lacking the iodine and methyl groups.

    3,5-Dimethyl-2-Pyridone: Similar structure but without the iodine atom.

    5-Iodo-2-Pyridone: Contains the iodine atom but lacks the methyl groups.

Uniqueness

This compound is unique due to the presence of both iodine and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

5-iodo-3,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C7H8INO/c1-4-3-6(8)5(2)9-7(4)10/h3H,1-2H3,(H,9,10)

InChI Key

XTTFLIKXWAIWSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(NC1=O)C)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-3,6-dimethyl-5-iodopyridine (4.01 g, 16.2 mmol) was dissolved in 0.5 M H2SO4 (70 mL) and the resulting solution cooled to 0° C. with stirring. A solution of sodium nitrite (3.3 g, 48.0 mmol) in H2O (5 mL) was added dropwise over 10 min. at 0° C. with vigorous stirring. After 1.5 h the cooling bath was removed and the mixture warmed to r.t. over 1 h. The solid was vacuum filtered, washed with H2O (50 mL), the solids air dried and then dried under vacuum for 18 h, yielding 3.9 g (15.7 mmol, 97%) of white solid.
Quantity
4.01 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
97%

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